molecular formula C29H33BrN2O7S B586596 p-Bromobenzenesulfonate Reserpic Acid Methyl Ester CAS No. 1262-67-5

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester

Cat. No.: B586596
CAS No.: 1262-67-5
M. Wt: 633.554
InChI Key: AWSOQGFEQNOXNW-GXTCVXTHSA-N
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Description

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester: is a derivative of Reserpine, a well-known alkaloid used in the treatment of hypertension and certain mental disorders. The compound has the molecular formula C29H33BrN2O7S and a molecular weight of 633.55 g/mol . It is characterized by the presence of a bromobenzenesulfonate group attached to the reserpic acid methyl ester structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Bromobenzenesulfonate Reserpic Acid Methyl Ester typically involves the esterification of reserpic acid with methanol in the presence of a suitable catalyst. The bromobenzenesulfonate group is introduced through a sulfonation reaction using bromobenzene sulfonyl chloride . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-Bromobenzenesulfonate Reserpic Acid Methyl Ester involves its interaction with specific molecular targets in the body. The compound is known to inhibit the uptake of neurotransmitters like norepinephrine and serotonin, leading to a decrease in their levels in the synaptic cleft. This action is mediated through its binding to vesicular monoamine transporters, thereby preventing the storage of neurotransmitters in synaptic vesicles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Bromobenzenesulfonate Reserpic Acid Methyl Ester is unique due to the presence of the bromobenzenesulfonate group, which imparts distinct chemical and pharmacological properties. This modification enhances its solubility and stability, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-(4-bromophenyl)sulfonyloxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33BrN2O7S/c1-36-18-6-9-20-21-10-11-32-15-16-12-25(39-40(34,35)19-7-4-17(30)5-8-19)28(37-2)26(29(33)38-3)22(16)14-24(32)27(21)31-23(20)13-18/h4-9,13,16,22,24-26,28,31H,10-12,14-15H2,1-3H3/t16-,22+,24-,25-,26+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSOQGFEQNOXNW-GXTCVXTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OS(=O)(=O)C6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33BrN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747217
Record name Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262-67-5
Record name Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-[(4-bromobenzene-1-sulfonyl)oxy]-11,17-dimethoxyyohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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